

4-Nitropyridin-3-ol: A Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Nitropyridin-3-ol**

Cat. No.: **B084770**

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Abstract

This technical guide provides a comprehensive overview of **4-Nitropyridin-3-ol**, a functionalized pyridine derivative with significant potential as a precursor in organic synthesis. While not as extensively documented as some of its isomers, the strategic placement of the nitro and hydroxyl groups on the pyridine ring imparts unique reactivity that can be exploited for the synthesis of complex heterocyclic systems. This document outlines the plausible synthetic routes to **4-Nitropyridin-3-ol**, delves into its predicted chemical reactivity based on established principles and data from analogous structures, and explores its potential applications in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the synthetic utility of substituted pyridines.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a significant percentage of FDA-approved drugs.^[1] The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which are critical for its biological activity and pharmacokinetic profile.^[1] Nitro-substituted pyridines, in particular, are valuable intermediates due to the strong electron-withdrawing nature of the nitro group, which activates the ring for certain transformations and also serves as a versatile handle for further functionalization.^{[2][3]}

4-Nitropyridin-3-ol, with its vicinal hydroxyl and nitro functionalities, presents an intriguing combination of electronic effects. The hydroxyl group is an electron-donating group, while the nitro group is strongly electron-withdrawing. This electronic interplay is expected to influence the regioselectivity of its reactions, making it a potentially valuable, though underutilized, building block for the synthesis of novel heterocyclic compounds.

Synthesis of 4-Nitropyridin-3-ol

While a specific, peer-reviewed synthesis for **4-Nitropyridin-3-ol** is not abundantly available in the literature, a highly plausible synthetic route can be extrapolated from the known chemistry of pyridine nitration. The direct nitration of 3-hydroxypyridine is the most logical approach.

Proposed Synthetic Protocol: Nitration of 3-Hydroxypyridine

The synthesis of the isomeric 3-hydroxy-2-nitropyridine has been reported via the nitration of 3-hydroxypyridine using potassium nitrate in concentrated sulfuric acid.^[4] A similar strategy is expected to yield a mixture of nitrated isomers, including the desired **4-Nitropyridin-3-ol**.

Reaction Scheme:

Caption: Proposed synthesis of **4-Nitropyridin-3-ol** via nitration of 3-hydroxypyridine.

Step-by-Step Methodology:

- **Dissolution:** Dissolve 3-hydroxypyridine in concentrated sulfuric acid under cooling in an ice bath. The protonation of the pyridine nitrogen deactivates the ring towards electrophilic substitution, but the strong activating effect of the hydroxyl group should still allow for nitration.
- **Nitration:** Slowly add anhydrous potassium nitrate (KNO_3) in portions to the cooled solution, maintaining a low temperature. The *in situ* generation of the nitronium ion (NO_2^+) will occur.
- **Reaction:** Allow the reaction to stir at a controlled temperature (e.g., 40-60°C) for several hours to ensure complete reaction.^[4]
- **Work-up:** Carefully pour the reaction mixture onto crushed ice.

- Neutralization: Slowly neutralize the acidic solution with a suitable base, such as solid sodium bicarbonate or concentrated ammonia water, to a pH of approximately 5-7.[4][5]
- Isolation: The product, being a solid, is expected to precipitate out of the solution. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
- Purification: The crude product will likely be a mixture of isomers. Purification can be achieved by recrystallization or column chromatography to isolate the **4-Nitropyridin-3-ol**.

Causality Behind Experimental Choices:

- Sulfuric Acid as Solvent: Sulfuric acid serves both as a solvent and as a protonating agent for the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion.
- Potassium Nitrate as Nitrating Agent: Using KNO_3 is often safer and easier to handle than fuming nitric acid, as it allows for a more controlled generation of the nitronium ion.[4]
- Controlled Temperature: Nitration reactions are highly exothermic. Maintaining a low temperature during the addition of the nitrating agent is crucial to prevent runaway reactions and minimize the formation of byproducts.
- Neutralization: Careful neutralization is necessary to deprotonate the product and facilitate its precipitation from the aqueous solution.

Physicochemical and Spectroscopic Properties

While extensive experimental data for **4-Nitropyridin-3-ol** is not readily available, some basic properties can be found from commercial suppliers.

Property	Value	Source
CAS Number	13505-06-1	[6]
Molecular Formula	C ₅ H ₄ N ₂ O ₃	[6]
Molecular Weight	140.1 g/mol	[6]
Appearance	Expected to be a solid	-
Purity	≥97% (commercially available)	[6]

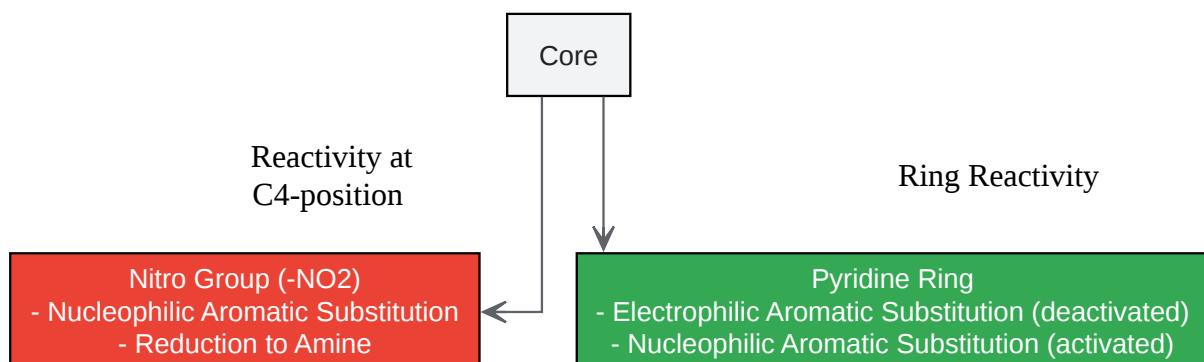
Predicted Spectroscopic Data:

A detailed experimental characterization would be necessary for definitive structural elucidation. However, based on the structure, the following spectroscopic features can be predicted:

- ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro group.
- ¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The carbons bearing the nitro and hydroxyl groups will show characteristic chemical shifts.
- IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the hydroxyl group, and strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Synthetic Applications

The reactivity of **4-Nitropyridin-3-ol** is dictated by the interplay of the hydroxyl and nitro groups on the pyridine ring.



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Caption: Key reactivity sites of **4-Nitropyridin-3-ol**.

Reactions at the Hydroxyl Group

The hydroxyl group at the 3-position can act as a nucleophile, allowing for conventional functionalization reactions such as:

- O-Alkylation: Reaction with alkyl halides in the presence of a base will yield the corresponding 3-alkoxy-4-nitropyridine.
- O-Acylation: Treatment with acyl chlorides or anhydrides will produce the 3-acyloxy-4-nitropyridine ester.

These reactions provide a straightforward way to introduce a variety of substituents at the 3-position, further diversifying the synthetic utility of this precursor.

Nucleophilic Aromatic Substitution (SNA r)

The nitro group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions. In **4-Nitropyridin-3-ol**, the nitro group at the 4-position makes this position highly susceptible to nucleophilic attack. The nitro group itself can act as a good leaving group in SNA r reactions.^[7]

Potential SNA r Reactions:

- Substitution with Amines: Reaction with primary or secondary amines could lead to the formation of 4-amino-pyridin-3-ol derivatives.
- Substitution with Alkoxides: Treatment with alkoxides could yield 4-alkoxy-pyridin-3-ol derivatives.
- Substitution with Thiolates: Reaction with thiolates would produce 4-(thioether)-pyridin-3-ol derivatives.

The ease of these substitutions would depend on the reaction conditions and the nature of the nucleophile.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as:

- Catalytic Hydrogenation: Using H_2 gas with a metal catalyst (e.g., Pd, Pt, Ni).
- Metal/Acid Reduction: Using metals like Fe, Sn, or Zn in the presence of an acid (e.g., HCl).

The resulting 4-aminopyridin-3-ol is a valuable bifunctional intermediate. The amino group can be further functionalized, for example, through diazotization followed by Sandmeyer-type reactions, or through acylation to form amides.

Potential Applications in Heterocyclic Synthesis

The diverse reactivity of **4-Nitropyridin-3-ol** makes it a promising precursor for the synthesis of various heterocyclic systems. For instance, the 4-aminopyridin-3-ol derivative could be used in condensation reactions to form fused heterocyclic rings, such as imidazo[4,5-c]pyridines or oxazolo[4,5-c]pyridines, which are scaffolds of interest in medicinal chemistry.

Safety and Handling

As with any nitroaromatic compound, **4-Nitropyridin-3-ol** should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, related nitropyridine derivatives are known to be irritants and potentially toxic.

General Safety Recommendations:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4-Nitropyridin-3-ol, while not a widely utilized precursor, holds significant untapped potential in organic synthesis. Its synthesis is plausibly achievable through the nitration of 3-hydroxypyridine. The strategic positioning of the hydroxyl and nitro groups provides multiple avenues for functionalization, including reactions at the hydroxyl group, nucleophilic substitution of the nitro group, and reduction of the nitro group to an amine. These transformations open the door to a wide range of substituted pyridine derivatives and fused heterocyclic systems that are of interest to the pharmaceutical and materials science industries. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its synthetic potential.

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- To cite this document: BenchChem. [4-Nitropyridin-3-ol: A Technical Guide for the Synthetic Chemist]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084770#4-nitropyridin-3-ol-as-a-precursor-in-organic-synthesis>]

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